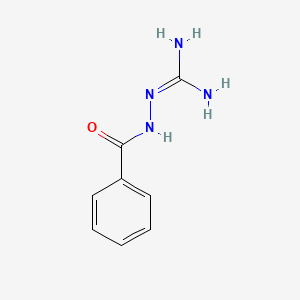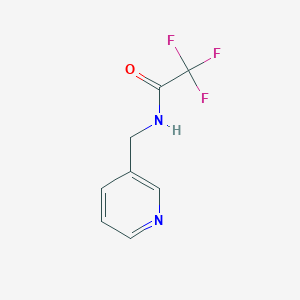
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro-
Vue d'ensemble
Description
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- is a complex organic compound with the molecular formula C₁₁H₄Cl₆O₂ and a molecular weight of 380.866 . This compound is characterized by its unique structure, which includes multiple chlorine atoms and hydroxyl groups attached to a methanonaphthalene core.
Méthodes De Préparation
The synthesis of 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- involves several steps. One common method includes the partial hydrogenation and cleavage of methylcyclohexanone . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide in acetone, leading to the replacement of chlorine atoms with iodine.
Applications De Recherche Scientifique
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to alterations in biochemical pathways, making it a valuable compound for studying molecular mechanisms .
Comparaison Avec Des Composés Similaires
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- can be compared with other similar compounds such as:
1,4-Dihydro-1,4-methanonaphthalene: This compound lacks the chlorine atoms and hydroxyl groups, making it less reactive in certain chemical reactions.
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: This compound has hydroxyl groups but lacks the chlorine atoms, resulting in different reactivity and applications.
The unique combination of chlorine atoms and hydroxyl groups in 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- makes it distinct and valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
5210-87-7 |
|---|---|
Formule moléculaire |
C11H4Cl6O2 |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
1,8,9,10,11,11-hexachlorotricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,6-diol |
InChI |
InChI=1S/C11H4Cl6O2/c12-7-8(13)10(15)6-4(19)2-1-3(18)5(6)9(7,14)11(10,16)17/h1-2,18-19H |
Clé InChI |
HGWPFZAIXJHLBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B8789237.png)
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8789245.png)



![4-(2-Chloro-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8789282.png)







